N-(3-chlorophenyl)-1-phenylcyclopentane-1-carboxamide
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Overview
Description
N-(3-chlorophenyl)-1-phenylcyclopentane-1-carboxamide is an organic compound characterized by a cyclopentane ring substituted with a phenyl group and a carboxamide group, which is further substituted with a 3-chlorophenyl group
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as quinoline derivatives, have been shown to inhibit tyrosine kinases , topoisomerase , tubulin polymerization , and DHODH kinase . These targets play crucial roles in cellular processes such as signal transduction, DNA replication, cell division, and pyrimidine synthesis, respectively.
Mode of Action
Based on the antioxidant action mechanism of related compounds, it can be inferred that this compound may interact with its targets to inhibit their function, leading to changes in cellular processes . For instance, it may prevent the oxidation of other molecules within the cell, thereby protecting the cell from damage caused by reactive oxygen species .
Biochemical Pathways
Related compounds have been found to impact the hif-1 signaling pathway . This pathway plays a key role in cellular responses to hypoxia, and its inhibition can affect downstream NFKB, MAPK, mTOR, and PI3K-Akt signaling cascades .
Pharmacokinetics
The metabolism of similar compounds has been studied in animal models . These studies often involve the use of high-performance liquid chromatography (HPLC) to investigate the in vivo metabolism of the compound .
Result of Action
Related compounds have been found to exhibit antioxidant action, effectively inhibiting the oxidation of other molecules within the cell . This can protect the cell from damage caused by reactive oxygen species, which are often implicated in various physiological processes and diseases .
Action Environment
It’s worth noting that similar compounds, such as chlorpropham, have been used as plant growth regulators and potato sprout suppressants during long-term storage . This suggests that the action of such compounds can be influenced by environmental conditions such as temperature and humidity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-1-phenylcyclopentane-1-carboxamide typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction using benzene and an appropriate alkyl halide.
Formation of the Carboxamide Group: The carboxamide group is introduced by reacting the cyclopentane derivative with an amine, such as aniline, in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
Chlorination: The final step involves the chlorination of the phenyl ring using a chlorinating agent like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for the Diels-Alder and Friedel-Crafts reactions, and employing automated systems for the chlorination and coupling steps to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and cyclopentane rings, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carboxamide group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide, amine, or thiol groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of phenol, aniline, or thiophenol derivatives.
Scientific Research Applications
Chemistry
N-(3-chlorophenyl)-1-phenylcyclopentane-1-carboxamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its structural features allow it to interact with various biological targets, making it useful in the design of new drugs.
Medicine
The compound is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects. Its ability to modulate specific biological pathways makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-1-phenylcyclopentane-1-carboxamide
- N-(3-bromophenyl)-1-phenylcyclopentane-1-carboxamide
- N-(3-chlorophenyl)-1-cyclopentane-1-carboxamide
Uniqueness
N-(3-chlorophenyl)-1-phenylcyclopentane-1-carboxamide is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with biological targets and its overall efficacy in various applications.
By understanding the detailed synthesis, reactions, and applications of this compound, researchers can better utilize this compound in their scientific endeavors.
Properties
IUPAC Name |
N-(3-chlorophenyl)-1-phenylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO/c19-15-9-6-10-16(13-15)20-17(21)18(11-4-5-12-18)14-7-2-1-3-8-14/h1-3,6-10,13H,4-5,11-12H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGWCLVZFILNGCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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